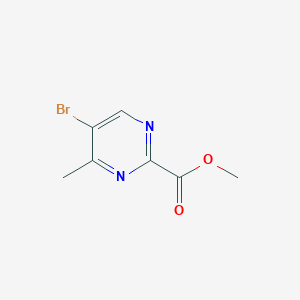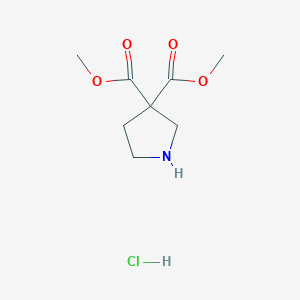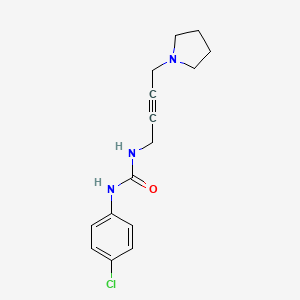
1-(4-Chlorophenyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(4-Chlorophenyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea” is a chemical compound that contains a urea group, a pyrrolidine ring, and a chlorophenyl group . Urea is a common functional group in organic chemistry, and it’s often used in the synthesis of various pharmaceuticals . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s found in many natural and synthetic compounds . The chlorophenyl group is a phenyl ring with a chlorine atom attached, and it’s also common in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the urea group, the pyrrolidine ring, and the chlorophenyl group . The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the urea group, the pyrrolidine ring, and the chlorophenyl group . For example, the presence of the urea group could contribute to its solubility in water, while the presence of the chlorophenyl group could influence its lipophilicity .Applications De Recherche Scientifique
Electronic and Optical Properties
A study by Shkir et al. (2018) on the chalcone derivative "3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one" using computational methods revealed significant electro-optic properties. The material exhibited a HOMO-LUMO gap indicative of good electronic conductivity and high second and third harmonic generation values, suggesting potential applications in nonlinear optics and optoelectronic device fabrication (Shkir, AlFaify, Arora, Ganesh, Abbas, & Yahia, 2018).
Nonlinear Optical Material
An organic nonlinear optical material, synthesized by Menezes et al. (2014), demonstrated high second harmonic generation efficiency. This material, due to its structural alignment and transparency in the visible region, has potential applications in nonlinear optical (NLO) device fabrication (Menezes, Jayarama, & Ng, 2014).
Quantum Chemistry Calculations
Rahmani et al. (2018) applied density functional theory (DFT) and Hartree-Fock (HF) methods to a similar organic nonlinear optical material, highlighting its vibrational wavenumbers and first hyperpolarizability. This compound's enhanced vibrational modes and thermodynamic parameters suggest its usefulness in developing NLO materials (Rahmani, Boukabcha, Chouaih, Hamzaoui, & Goumri‐Said, 2018).
Corrosion Inhibition
Jeeva et al. (2015) explored the use of urea-derived Mannich bases as corrosion inhibitors for mild steel in hydrochloric acid solutions. Their study indicates that these compounds, through adsorption, significantly reduce corrosion, suggesting applications in materials protection and preservation (Jeeva, Prabhu, Boobalan, & Rajesh, 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-(4-pyrrolidin-1-ylbut-2-ynyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O/c16-13-5-7-14(8-6-13)18-15(20)17-9-1-2-10-19-11-3-4-12-19/h5-8H,3-4,9-12H2,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZLUBRSJHIHIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC#CCNC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
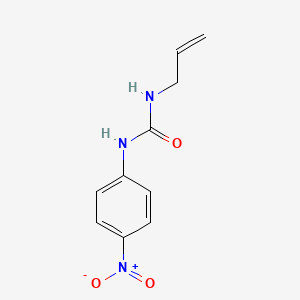
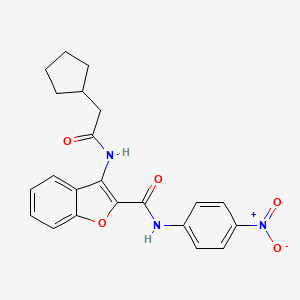
![N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2455982.png)
![N-(1,3-benzothiazol-2-yl)-5-chloro-N-[2-(1H-pyrazol-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2455983.png)
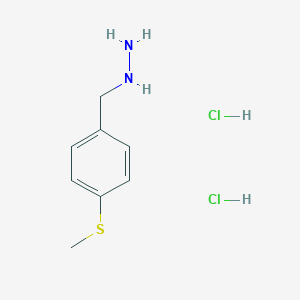
![3-cinnamyl-8-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2455988.png)
![(E)-N-[2-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2455989.png)
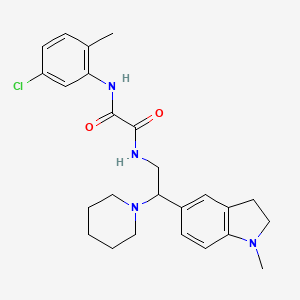
![2-Methyl-6-{[1-(thiophene-2-sulfonyl)piperidin-4-yl]oxy}pyridine](/img/structure/B2455994.png)
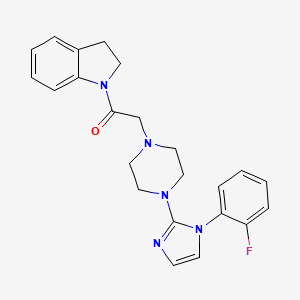
![4-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2455998.png)
![4-Isopropyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B2455999.png)
